molecular formula C18H19Cl2NO4 B023777 (S)-(-)-Felodipine CAS No. 119945-59-4

(S)-(-)-Felodipine

Cat. No.: B023777
CAS No.: 119945-59-4
M. Wt: 384.2 g/mol
InChI Key: RZTAMFZIAATZDJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-Felodipine is the single enantiomer of the dihydropyridine-class calcium channel blocker (CCB), Felodipine. Provided as a high-purity compound, it is intended for research applications to investigate the stereospecific aspects of L-type calcium channel blockade and its physiological effects. Felodipine is a potent and selective vascular smooth muscle relaxant. Its primary mechanism of action is the inhibition of calcium ion influx through voltage-gated L-type calcium channels in arterial smooth muscle . By stabilizing these channels in their inactive state, this compound prevents the calcium-dependent contraction of vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral vascular resistance . Research suggests that Felodipine exhibits high selectivity for vascular tissue over cardiac muscle, which may translate to a research model profile with minimal direct impact on cardiac contractility . Beyond its primary action on L-type channels, studies indicate Felodipine also interacts with other biological targets, including T-type calcium channels and the mineralocorticoid receptor, functioning as a competitive antagonist . This multi-target profile makes this compound a valuable tool for researchers in pharmacology and physiology, useful for studying hypertension mechanisms, vascular tone regulation, and the role of calcium signaling in various biological systems. Disclaimer: This product is supplied For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359121
Record name (R)-(+)-Felodipine
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Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105618-03-9, 119945-59-4
Record name 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105618-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felodipine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-Felodipine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELODIPINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Pharmacology of S Felodipine

Enantioselective Potency and Efficacy in Calcium Channel Modulation

Felodipine (B1672334) primarily exerts its effects by inhibiting voltage-gated L-type calcium channels, particularly in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure nih.govnih.gov. The interaction with these channels is enantioselective, meaning the (S)-(-) and (R)-(+) forms of felodipine have different capacities to modulate channel activity.

Comparative Studies of (S)-(-)-Felodipine and (R)-(+)-Felodipine Activity

Comparative studies have consistently shown that this compound is the more pharmacologically active enantiomer when it comes to L-type calcium channel blockade. Research indicates that the S-enantiomer is significantly more potent than the R-enantiomer in binding to dihydropyridine (B1217469) receptors in various tissues. For instance, studies in rat cardiac and cerebral cortex membranes demonstrated that the S-enantiomer was approximately 19 times more potent in cardiac tissue and 12 times more potent in cerebral cortex membrane compared to the R-enantiomer in dihydropyridine receptor binding assays researchgate.netresearchgate.net.

An in vitro assay for coronary vasoconstriction also showed that this compound was approximately 3 times more potent than (R)-(+)-Felodipine scirp.org. While the specific potency ratios can vary depending on the experimental model and measured endpoint, the general consensus is that this compound is the primary contributor to the calcium channel blocking activity of racemic felodipine.

The following table summarizes some comparative findings on the potency of felodipine enantiomers:

EnantiomerTissue/AssayRelative Potency ((S) vs (R))Source
This compoundRat Cardiac Membrane Binding~19 times more potent researchgate.netresearchgate.net
This compoundRat Cerebral Cortex Membrane Binding~12 times more potent researchgate.netresearchgate.net
This compoundCoronary Vasoconstriction (in vitro)~3 times more potent scirp.org

Stereospecific Interactions with L-type Calcium Channels

The difference in potency between the enantiomers arises from their stereospecific interactions with the L-type calcium channel. The binding site for dihydropyridines on the L-type calcium channel is chiral, and thus exhibits a preference for one enantiomeric form over the other researchgate.netresearchgate.net. This compound is able to bind more effectively to this site, leading to a more pronounced inhibition of calcium influx into smooth muscle cells . This stereospecific binding stabilizes the inactive conformation of the voltage-gated L-type calcium channel, thereby preventing calcium-dependent contraction and vasoconstriction scirp.orgnih.gov.

Chirality in Receptor Binding and Signal Transduction Pathways

The stereoselectivity observed in the pharmacological effects of felodipine extends to its interaction with dihydropyridine receptors and potentially influences downstream signal transduction pathways.

Dihydropyridine Receptor Binding Site Stereoselectivity

The dihydropyridine binding site on the L-type calcium channel is a well-characterized example of a chiral biological target that discriminates between enantiomers researchgate.netresearchgate.net. The higher affinity of this compound for this site compared to (R)-(+)-Felodipine is a key factor in its greater pharmacological activity researchgate.netresearchgate.net. This stereoselectivity in binding is a fundamental aspect of how the enantiomers exert their differential effects. Studies examining competitive binding have shown that this compound competes significantly more effectively than (R)-(+)-Felodipine for these binding sites google.com. For instance, in guinea pig skeletal muscle, this compound was found to be 12 times more effective than (R)-(+)-Felodipine in competing for binding sites with radiolabelled isradipine, another dihydropyridine google.com.

Allosteric Modulation and Conformational Changes Induced by Enantiomers

While the primary mechanism involves direct binding to the dihydropyridine site, the interaction of felodipine enantiomers with the L-type calcium channel may also involve allosteric modulation and the induction of conformational changes. The binding of a ligand to a chiral receptor can induce specific conformational adjustments in the receptor structure, which can in turn influence channel function or interaction with other proteins nih.govannualreviews.org. Although specific detailed research on the differential allosteric modulation or conformational changes induced by this compound versus (R)-(+)-Felodipine is less extensively documented compared to binding affinity, the distinct binding modes dictated by their stereochemistry suggest the potential for differential allosteric effects. The chiral environment of the binding site can lead to subtle differences in how each enantiomer interacts with surrounding amino acid residues, potentially leading to different downstream effects on channel gating or coupling to intracellular signaling molecules. The concept of conformational selection, where a ligand preferentially binds to a specific pre-existing conformation of a protein, is relevant here, suggesting that the enantiomers might favor different conformational states of the calcium channel nih.gov.

Mechanistic Investigations of S Felodipine Action

Primary Target: Voltage-Gated L-type Calcium Channel Inhibition

The principal mechanism of action for felodipine (B1672334), including the (S)-(-) enantiomer, involves the inhibition of voltage-gated L-type calcium channels. drugbank.comnih.govdrugbank.comiajpr.com These channels are critical for initiating contraction in muscle cells, particularly in vascular smooth muscle. By blocking calcium influx through these channels, (S)-(-)-Felodipine reduces intracellular calcium concentrations, thereby interfering with the contractile process. patsnap.comontosight.ai

Molecular Basis of Inactive Channel Stabilization

Dihydropyridine (B1217469) calcium channel blockers like felodipine are understood to bind preferentially to the inactivated state of the L-type calcium channel. drugbank.comnih.govdrugbank.com This binding stabilizes the channel in its non-conducting conformation, effectively reducing the number of functional channels available for calcium transport. drugbank.comnih.gov This state-dependent binding contributes to the voltage-dependent block observed with these compounds. The interaction involves binding to specific dihydropyridine binding sites on the channel protein, particularly the alpha-1 subunit, which is the main pore-forming unit. drugs.comscielo.org

Selective Vascular Smooth Muscle Relaxation Mechanisms

A key characteristic of felodipine is its selectivity for vascular smooth muscle over cardiac muscle. drugbank.compatsnap.comdrugs.comnih.govastrazeneca.capatsnap.com This vasoselectivity is attributed to several factors. Arterial smooth muscle cells have longer depolarization durations compared to cardiac muscle cells, leading to a greater prevalence of L-type calcium channels in the inactivated state, the preferred binding conformation for dihydropyridines. drugbank.compharmacompass.com Additionally, alternative splicing of the alpha-1 subunit of the L-type calcium channel may contribute to felodipine's enhanced arterial selectivity. drugbank.compharmacompass.com

The relaxation of vascular smooth muscle is a direct consequence of the reduced calcium influx. In smooth muscle, calcium ions entering the cell bind to calmodulin. drugbank.compatsnap.com The calcium-calmodulin complex then activates myosin light chain kinase (MLCK). drugbank.compatsnap.com Activated MLCK phosphorylates the regulatory light chain subunit of myosin, which is a crucial step for the interaction between myosin and actin filaments, leading to muscle contraction. drugbank.com By inhibiting the initial calcium influx, this compound prevents the activation of this cascade, resulting in the relaxation of smooth muscle and subsequent vasodilation. patsnap.comontosight.ai This vasodilation decreases peripheral vascular resistance, which is the primary mechanism by which felodipine lowers blood pressure. ontosight.aidrugs.comnih.govastrazeneca.ca

Secondary and Off-Target Molecular Interactions

Beyond its primary action on L-type calcium channels, felodipine has been shown to interact with other molecular targets.

Interaction with T-type Calcium Channels

Studies have indicated that felodipine can also bind to and inhibit T-type calcium channels. drugbank.comnih.goviajpr.comhmdb.ca T-type calcium channels are found in various tissues, including neurons and cells with pacemaker activity. drugbank.com While this interaction has been observed, the precise pharmacological significance of T-type calcium channel blockade by felodipine is not fully understood. drugbank.comnih.gov

Calmodulin and Calmodulin-Dependent Enzyme Modulation

Felodipine has been shown to interact with calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. drugbank.comnih.govhmdb.canih.govnih.gov This binding is calcium-dependent. nih.gov Furthermore, felodipine can inhibit the activity of calmodulin-dependent enzymes, such as calmodulin-dependent cyclic nucleotide phosphodiesterase (CaMPDE). drugbank.compharmacompass.comhmdb.cacapes.gov.br Specifically, it has been shown to attenuate the activity of CaMPDE by binding to its PDE-1B1 and PDE-1A2 enzyme subunits. drugbank.compharmacompass.com These interactions can influence intracellular signaling pathways regulated by cyclic nucleotides and calcium. drugbank.compharmacompass.com The interaction with calmodulin and subsequent modulation of calmodulin-dependent enzymes may contribute to some of the cellular effects of felodipine, although its primary vasodilatory effect is thought to be predominantly mediated by L-type calcium channel inhibition. drugbank.compharmacompass.comnih.gov

Mineralocorticoid Receptor Antagonism

Research has demonstrated that felodipine acts as a competitive antagonist of the mineralocorticoid receptor (MR). drugbank.comnih.goviajpr.compharmacompass.comahajournals.org It competes with aldosterone (B195564) for binding to the receptor and blocks aldosterone-induced coactivator recruitment. drugbank.comahajournals.org This antagonism of the mineralocorticoid receptor may offer additional therapeutic benefits, particularly in conditions where MR activation contributes to pathophysiology, such as hypertension and heart failure. ahajournals.orgconsensus.app Studies have shown felodipine to be among the more potent dihydropyridine calcium channel blockers in inhibiting aldosterone-induced MR activation. ahajournals.org

Summary of Key Molecular Interactions

TargetInteraction TypeEffectPrimary or Secondary Target
Voltage-Gated L-type Calcium ChannelInhibition/BindingBlocks calcium influx, stabilizes inactive statePrimary
Voltage-Gated T-type Calcium ChannelInhibition/BindingBlocks calcium influx (significance unclear)Secondary
CalmodulinBindingCalcium-dependent bindingSecondary
Calmodulin-Dependent Cyclic Nucleotide PDEInhibitionAttenuates enzyme activitySecondary
Mineralocorticoid ReceptorCompetitive AntagonismBlocks aldosterone binding and coactivator recruitmentSecondary

Advanced Pharmacokinetic Research of S Felodipine Enantiomers

Enantioselective Absorption and Systemic Availability

Following oral administration, felodipine (B1672334) is almost completely absorbed from the gastrointestinal tract. medicaldialogues.inpillbuys.com However, it undergoes extensive first-pass metabolism, resulting in a low systemic bioavailability, typically around 15-20%. medicaldialogues.inpillbuys.comijclinmedcasereports.comnih.govresearchgate.net Studies comparing the oral bioavailability of the felodipine enantiomers have yielded varied results depending on the species.

In dogs, after oral administration of a pseudoracemic mixture, the bioavailability of (R)-felodipine was slightly higher than that of (S)-felodipine in some animals, potentially due to a lower first-pass extraction of the (R)-enantiomer. tandfonline.comnih.govcapes.gov.brtandfonline.com However, no difference in bioavailability was observed in other dogs in the same study. tandfonline.comnih.govcapes.gov.brtandfonline.com In humans, the bioavailability of (S)-felodipine has been reported to be about two times higher than that of (R)-felodipine. ijclinmedcasereports.com

The rate of absorption, but not the extent, can be influenced by food intake, leading to an increase in the maximum plasma concentration (Cmax) by approximately 65%. pillbuys.com

Stereospecific Distribution and Tissue Accumulation

Felodipine exhibits a high volume of distribution, indicating extensive tissue distribution. fda.govpillbuys.comnih.gov The apparent volume of distribution is approximately 10 L/kg in young healthy subjects. fda.govfda.gov Stereoselectivity can influence the distribution of enantiomers, including their binding to blood components and subsequent tissue distribution. nih.govmdpi.com

Plasma Protein Binding Characteristics of Enantiomers

Felodipine is highly bound to plasma proteins, with approximately 99% binding, primarily to the albumin fraction. fda.govfda.govfda.govmedicaldialogues.inpillbuys.comnih.gov Enantioselective binding to plasma proteins can occur and contribute to differences in the volume of distribution and clearance of the enantiomers. nih.gov While felodipine as a racemate shows high protein binding, specific details on the differential plasma protein binding characteristics between (S)-(-)-felodipine and (R)-(+)-felodipine are crucial for understanding their individual distribution profiles. Some research suggests the volume of distribution for the enantiomers is slightly different, presumably due to differences in protein binding. researchgate.net

Blood-Brain Barrier and Placental Permeation Studies

Animal studies have demonstrated that felodipine is capable of crossing both the blood-brain barrier and the placenta. fda.govfda.govnih.gov The plasma to brain concentration ratio of felodipine is approximately 20:1. fda.govfda.gov Felodipine crosses the placenta, resulting in fetal plasma levels similar to maternal plasma levels. fda.gov While these studies confirm the permeation of the racemic mixture, specific investigations detailing the stereospecific transport and accumulation of this compound across these barriers are less extensively documented in the provided sources.

Metabolic Pathways and Enantioselective Biotransformation

Felodipine undergoes extensive metabolism, primarily in the liver, resulting in the formation of inactive metabolites. medicaldialogues.inpillbuys.comnih.gov This biotransformation is a major contributor to the low oral bioavailability. ijclinmedcasereports.comnih.gov Stereoselectivity is a significant factor in drug metabolism, where enantiomers can be processed differently by enzyme systems. nih.govmdpi.com

Role of Cytochrome P450 Enzymes, particularly CYP3A4, in Enantiomer Metabolism

Felodipine is predominantly metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the primary enzyme involved. fda.govmedicaldialogues.inijclinmedcasereports.comnih.govnih.gov This enzyme is highly expressed in both the liver and the gut wall, contributing significantly to the presystemic metabolism of felodipine. nih.govuni-saarland.de

Studies comparing the metabolic rate of (R)-felodipine and (S)-felodipine in human liver microsomes have shown that the (R)-enantiomer is metabolized more readily than (S)-felodipine. ijclinmedcasereports.com The intrinsic clearance, defined as the ratio of Vmax to Km, is about two times higher for (R)-felodipine, although the Vmax values for both enantiomers are similar. ijclinmedcasereports.com

However, in dogs, studies using a pseudoracemic mixture indicated no substantial differences in the oxidative clearances of the felodipine enantiomers, suggesting similar metabolic rates in this species. tandfonline.comnih.govcapes.gov.brtandfonline.com Differences in enantioselective metabolism between species are not uncommon. nih.gov

The metabolism of felodipine can be affected by inhibitors or inducers of CYP3A4. fda.govmedicaldialogues.inijclinmedcasereports.comnih.gov For instance, CYP3A4 inhibitors like grapefruit juice can lead to several-fold increases in felodipine plasma levels due to increased bioavailability or decreased metabolism. fda.govmedicaldialogues.inijclinmedcasereports.comuni-saarland.de

Identification and Pharmacological Activity of Enantiomeric Metabolites

Following metabolism, approximately 70% of a given dose of felodipine is excreted as metabolites in the urine, and 10% is secreted in the feces. fda.govfda.govmedicaldialogues.innih.gov Less than 0.5% of the dose is recovered unchanged in the urine. fda.govfda.govmedicaldialogues.in

Six metabolites of felodipine have been identified, accounting for about 23% of the oral dose. fda.govfda.govmedicaldialogues.in The main metabolite is dehydrofelodipine, which is formed via oxidation of the dihydropyridine (B1217469) ring. nih.gov Crucially, none of the identified metabolites have significant vasodilating activity. fda.govfda.govmedicaldialogues.in This indicates that the pharmacological activity resides primarily with the parent drug, particularly the (S)-(-)-enantiomer.

While the metabolites themselves lack significant vasodilating activity, their formation is a key aspect of felodipine's elimination. The oxidative clearances of the felodipine enantiomers, leading to these metabolites, appear similar in dogs, as indicated by comparable Cmax or AUC values for the pyridine (B92270) metabolites derived from both enantiomers. tandfonline.comnih.govcapes.gov.brtandfonline.com

Pharmacokinetic Parameters of Felodipine Enantiomers (Dog Study) tandfonline.comnih.govcapes.gov.brtandfonline.com

Parameter(R)-Felodipine (Oral)(S)-Felodipine (Oral)(R)-Felodipine (IV)(S)-Felodipine (IV)
BioavailabilitySlightly higher in 2/4 dogsLower in 2/4 dogs--
Clearance (Cl)Similar to (S)-enantiomerSimilar to (R)-enantiomerSimilar between enantiomersSimilar between enantiomers
Central Volume of Distribution (Vc)Similar to (S)-enantiomerSimilar to (R)-enantiomerSimilar between enantiomersSimilar between enantiomers
Volume of Distribution at Steady State (Vss)-10-20% higher than (R)-enantiomerSimilar between enantiomers10-20% higher than (R)-enantiomer
Oxidative Clearance (based on metabolite AUC)Similar to (S)-enantiomerSimilar to (R)-enantiomerSimilar between enantiomersSimilar between enantiomers

Metabolic Rate of Felodipine Enantiomers in Human Liver Microsomes ijclinmedcasereports.com

Parameter(R)-Felodipine(S)-Felodipine
KmLowerHigher
VmaxSimilarSimilar
Intrinsic Clearance (Vmax/Km)About 2x HigherLower

Excretion Pathways and Clearance Dynamics

Following oral administration, felodipine is almost completely absorbed from the gastrointestinal tract. However, it undergoes extensive presystemic first-pass metabolism, primarily in the liver, resulting in a low absolute bioavailability, averaging around 15% to 20%. ijclinmedcasereports.comontosight.aidrugs.comdrugbank.comnih.gove-lactancia.org The predominant metabolic pathway involves the oxidation of the dihydropyridine ring to the corresponding achiral pyridine metabolite, which is pharmacologically inactive. nih.govnih.govtandfonline.com This metabolic transformation is primarily catalyzed by the cytochrome P450 system, specifically the CYP3A4 isoenzyme. ijclinmedcasereports.comdrugs.comdrugbank.come-lactancia.orgnih.govtandfonline.comnih.gov

The elimination of felodipine and its metabolites primarily occurs via excretion. Approximately 70% of an administered dose is recovered as metabolites in the urine within 72 hours, while about 10% is secreted in the feces. drugs.come-lactancia.orgastrazeneca.ca A negligible amount of unchanged felodipine (less than 0.5%) is recovered in the urine. drugs.comnih.gove-lactancia.org Six metabolites have been identified, none of which possess significant vasodilating activity. drugs.comdrugbank.come-lactancia.org

Felodipine is characterized as a high clearance drug. Mean total clearance from the blood in young healthy subjects and hypertensive patients typically ranges from 0.8 to 1.5 L/min. drugs.comnih.gove-lactancia.orgmedscape.com It has been observed that the clearance of felodipine decreases with age. ijclinmedcasereports.come-lactancia.orgastrazeneca.ca While the majority of excretion occurs after extensive metabolism, enantioselective excretion is a possibility, often observed as a consequence of metabolic processes. mdpi.com

Factors Influencing Enantiomeric Pharmacokinetics

The pharmacokinetic profiles of felodipine enantiomers can be influenced by various physiological and external factors, notably hepatic function and co-administered medications.

Hepatic Function Modulation of Clearance

Hepatic metabolism plays a crucial role in the clearance of felodipine enantiomers. The extensive first-pass metabolism occurs predominantly in the liver, mediated by CYP3A4. ijclinmedcasereports.comdrugs.comdrugbank.come-lactancia.orgnih.govtandfonline.comnih.gov Studies comparing the metabolic rates of (R)- and (S)-felodipine in human liver microsomes have shown that the (R)-enantiomer is metabolized more readily than the (S)-enantiomer. ijclinmedcasereports.comnih.gov This difference in metabolism is reflected in their intrinsic clearance (Vmax/Km), which is approximately two times higher for (R)-felodipine. ijclinmedcasereports.comnih.gov These in vitro findings suggest that, in vivo, the bioavailability of this compound may be about two times higher than that of (R)-(+)-felodipine, assuming complete absorption and that bioavailability is primarily determined by hepatic first-pass metabolism. ijclinmedcasereports.comnih.gov

Impaired hepatic function significantly affects the clearance of felodipine. In patients with hepatic disease, the clearance of felodipine has been shown to be reduced to about 60% of that observed in normal young volunteers. drugs.comnih.gove-lactancia.orgastrazeneca.ca Severe hepatic impairment, such as Child-Pugh C cirrhosis, may necessitate avoiding or using felodipine with caution. tg.org.au

Drug-Drug Interactions Affecting Enantiomer Disposition

This compound, as a component of the racemic mixture and a substrate of CYP3A4, is susceptible to drug-drug interactions involving modulators of this enzyme.

CYP3A4 Inhibitors: Co-administration of felodipine with inhibitors of CYP3A4 can lead to increased plasma concentrations of felodipine. ijclinmedcasereports.comdrugs.comnih.govhres.ca Several substances are known to inhibit CYP3A4 and interact with felodipine, including grapefruit juice, Seville orange juice, and certain medications like itraconazole, ketoconazole, erythromycin, and clarithromycin. ijclinmedcasereports.comdrugs.come-lactancia.orgnih.govastrazeneca.cahres.caoup.comredalyc.orgiu.edujci.org

Grapefruit juice is a well-documented inhibitor of intestinal and hepatic CYP3A4, and its consumption can significantly increase the bioavailability and peak plasma concentrations of felodipine. ijclinmedcasereports.come-lactancia.orgastrazeneca.cahres.caoup.comredalyc.orgjci.org Increases in the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of felodipine have been reported, with the magnitude of the interaction varying depending on the formulation (e.g., regular vs. extended-release) and the amount of grapefruit juice consumed. e-lactancia.orgnih.govastrazeneca.cahres.ca

CYP3A4 Inducers: Conversely, co-administration of felodipine with inducers of CYP3A4 can decrease felodipine plasma concentrations. ijclinmedcasereports.comdrugs.comnih.govhres.ca Examples of CYP3A4 inducers include anticonvulsant medications such as phenytoin, carbamazepine, and phenobarbital, as well as rifampin. drugs.comnih.govhres.ca Studies have shown that long-term therapy with these anticonvulsants can considerably lower the maximum plasma concentrations and significantly reduce the AUC of felodipine (to approximately 6% of that in healthy volunteers). nih.govhres.ca

While felodipine itself may act as a weak in vivo inhibitor of CYP3A and CYP2D6, it is generally considered unlikely to be a significant perpetrator of pharmacokinetic drug-drug interactions. researchgate.net However, it is worth noting that stereoselective inhibition of CYPs by other dihydropyridine calcium channel blockers has been observed, and (+)-felodipine, which corresponds to this compound, has been reported to strongly inhibit CYP2C19 in vitro. mdpi.com

Interactive Data Table: Influence of CYP3A4 Modulators on Felodipine Pharmacokinetics

Interacting SubstanceType of InteractionEffect on Felodipine AUCEffect on Felodipine CmaxReference
Grapefruit JuiceCYP3A4 InhibitionIncreased (up to 3-fold)Increased (up to 3-fold) ijclinmedcasereports.come-lactancia.orgnih.govastrazeneca.cahres.caoup.comredalyc.orgjci.org
ItraconazoleCYP3A4 InhibitionIncreased (approx. 8-fold)Increased (more than 6-fold) nih.govhres.ca
ErythromycinCYP3A4 InhibitionIncreased (approx. 2.5-fold)Increased (approx. 2.5-fold) nih.govhres.ca
KetoconazoleCYP3A4 InhibitionIncreasedIncreased hres.ca
ClarithromycinCYP3A4 InhibitionIncreased risk of acute kidney injury (associated with increased felodipine levels)Not specified hres.ca
PhenytoinCYP3A4 InductionDecreased (approx. 94%)Considerably lower nih.govhres.ca
CarbamazepineCYP3A4 InductionDecreased (approx. 94%)Considerably lower nih.govhres.ca
PhenobarbitalCYP3A4 InductionDecreased (approx. 94%)Considerably lower nih.govhres.ca
RifampinCYP3A4 InductionDecreasedDecreased hres.ca

Note: The magnitude of the interaction can vary based on dose, formulation, and individual patient factors.

Structure Activity Relationship Sar Studies and Molecular Design of S Felodipine Analogues

Dihydropyridine (B1217469) Core Structural Requirements for Optimal Activity

The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring system is the core scaffold essential for the activity of this class of calcium channel blockers. researchgate.netyoutube.compharmacyfreak.com The integrity of this ring is crucial; substitution at the nitrogen atom or oxidation/reduction of the ring typically reduces or completely abolishes activity. youtube.com

Key structural features of the 1,4-DHP core important for activity include:

C4 Position: This position is a chiral center in unsymmetrical DHPs like felodipine (B1672334). mdpi.commdpi.com A substituted phenyl ring at the C4 position is generally required for optimal activity. youtube.com Electron-withdrawing groups, particularly at the ortho or meta positions of the phenyl ring, tend to enhance activity. youtube.compharmacyfreak.com The 2,3-dichlorophenyl group at the C4 position of felodipine contributes significantly to its pharmacological profile. pharmacyfreak.com

C2 and C6 Positions: These positions are typically substituted with alkyl groups, often methyl groups in many potent DHPs. youtube.com These substituents can influence the duration of action. youtube.com

C3 and C5 Positions: These positions are usually substituted with ester groups. youtube.com The nature of these ester groups significantly impacts activity and pharmacokinetic properties. youtube.comgpatindia.com For optimal activity, substitution at R3 and R5 with alkoxy carbonyl groups is important. gpatindia.com Branching of the alkyl chain of the ester group can decrease activity. gpatindia.com Felodipine has different ester groups at the C3 and C5 positions (methyl and ethyl esters), which are larger and more lipophilic compared to, for example, the methyl esters in nifedipine (B1678770). nih.govpharmacyfreak.com

Dihydropyridine Ring Planarity: Deviations from planarity in the dihydropyridine ring are generally smallest in the most active compounds. researchgate.net

Influence of Substituents on Enantioselective Biological Activity

The presence of a chiral center at the C4 position in unsymmetrical dihydropyridines leads to the existence of enantiomers, which often display different biological activities. mdpi.commdpi.com For many dihydropyridine calcium channel blockers, including felodipine, the (S)-enantiomer has been found to be more effective than the (R)-enantiomer in terms of calcium channel blocking activity. youtube.comgpatindia.com

Studies have shown enantioselective differences in interactions with biological targets, including drug transporters like P-glycoprotein (Pgp). nih.gov While the enantioselective differences in EC50 values for some compounds interacting with Pgp may not always be statistically significant, the data suggest that the substituent patterns on the dihydropyridine core, such as the hydrophobicity in the 3-position and the nature of the substituent on the 4-phenyl ring, can influence these enantioselective interactions. nih.gov

Enantioselective effects have also been observed in the modulation of cytochrome P450 enzyme activities by dihydropyridine enantiomers, including felodipine. nih.gov This highlights that the stereochemistry of the molecule can influence not only its primary target interaction but also its metabolic fate and potential for drug-drug interactions.

Computational Approaches in Rational Drug Design for Stereospecificity

Computational methods play a significant role in modern drug discovery and rational drug design, complementing experimental approaches. kent.ac.uk Techniques such as quantitative structure-activity relationships (QSAR) and pharmacophore modeling are used to analyze the relationship between chemical structure and biological activity, including stereoselectivity. wikipedia.orgnih.govresearchgate.netnih.gov

For chiral compounds like (S)-(-)-Felodipine, computational approaches can help:

Predict Stereoselective Interactions: By creating virtual models and analyzing the 3D structure of the ligand and its target, computational methods can predict how different enantiomers might bind to receptors or interact with transporters. nih.govkent.ac.ukresearchgate.net Ignoring stereoselectivity can reduce the accuracy of QSAR and modeling analyses. researchgate.net

Understand Binding Modes: Molecular docking and dynamics simulations can provide insights into the preferred binding poses and interactions of each enantiomer within the binding site of the calcium channel or other relevant proteins, such as cytochrome P450 enzymes or calcium-binding proteins like calmodulin. researchgate.netresearchgate.netnih.govacs.org For example, studies have investigated the binding of (R)-felodipine to cytochrome P450 2C8 using computational methods and X-ray crystallography. researchgate.net

Design Stereoselective Analogues: Computational tools can aid in the design of novel analogues with enhanced stereospecificity by identifying key structural features that contribute to the differential binding or activity of enantiomers. kent.ac.uk

Development of Novel this compound Derivatives with Enhanced Selectivity or Potency

The development of novel dihydropyridine derivatives, including analogues of felodipine, continues to be an active area of research aimed at improving potency, selectivity, and pharmacokinetic properties. researchgate.netbohrium.comfrontiersin.org Modifications to the core structure and substituents are explored to develop compounds with enhanced therapeutic profiles.

Research findings indicate that modifications to the dihydropyridine ring and its substituents can lead to derivatives with altered activity and selectivity profiles. rsc.org For instance, some studies have focused on developing DHPs that selectively target different types of calcium channels (e.g., N-type or T-type) in addition to L-type channels, which could offer advantages for specific therapeutic applications. rsc.orgresearchgate.nete-jcpp.org

While specific data tables detailing the SAR of novel this compound derivatives with enhanced selectivity or potency were not extensively available in the search results, the general principles of DHP SAR apply. Modifications at the C2, C3, C5, and C4 positions, as well as the nature of the substituent on the C4 phenyl ring, are key areas for structural variation to optimize activity and selectivity. youtube.compharmacyfreak.comgpatindia.com The goal is often to achieve a higher degree of vascular selectivity compared to cardiac selectivity, which is a characteristic of felodipine and other vascular-selective DHPs. astrazeneca.caoup.comnih.gov

The design of novel analogues also considers factors beyond calcium channel blockade, such as interactions with other targets like the mineralocorticoid receptor, where felodipine has shown antagonist activity at higher concentrations. ahajournals.org This suggests potential for designing multi-target ligands based on the felodipine scaffold.

The synthesis of chiral dihydropyridines with high enantiopurity is a priority in medicinal chemistry to ensure the desired pharmacological activity and minimize potential effects from less active or even adverse enantiomers. mdpi.com Various stereoselective synthetic methodologies have been developed for this purpose. mdpi.com

Preclinical and Translational Research of S Felodipine

In Vitro Cellular and Tissue-Level Studies

In vitro research has explored the effects of felodipine (B1672334) on various cell and tissue types, focusing on its impact on muscle contractility, cardiac electrophysiology, cellular proliferation, and autophagy induction.

Isolated Vascular Smooth Muscle Preparations and Contractility Assays

In vitro studies have demonstrated that felodipine selectively inhibits the contractile processes in vascular smooth muscle with greater effects compared to cardiac muscle. astrazeneca.cadrugs.comfda.gove-lactancia.org This inhibition is achieved by blocking voltage-dependent Ca++ currents in vascular smooth muscle cells and cultured rabbit atrial cells, as well as blocking potassium-induced contracture of the rat portal vein. drugs.comfda.gov Felodipine reduces vascular resistance through a direct action on the contraction of smooth muscle in resistance vessels. nih.gov

Cardiac Tissue Electrophysiology and Inotropic Effects

Felodipine, in therapeutic doses, has shown no direct effect on cardiac contractility or conduction in the specialized conducting system of the heart. kentpharma.co.ukmedsafe.govt.nz While negative inotropic effects can be detected in vitro, such effects have not been observed in intact animals or in clinical trials. astrazeneca.cadrugs.comfda.gove-lactancia.org Electrophysiological studies in humans have shown that oral administration of felodipine can lead to a significant fall in systolic and diastolic blood pressure and a reflex increase in heart rate. nih.gov It significantly prolonged the A-H interval, shortened the effective refractory period of the atrioventricular node, and shortened the effective refractory period of the ventricular Purkinje fibres. nih.gov The P-R interval of the ECG is not affected by felodipine. drugs.comrxlist.com

Cellular Proliferation and Differentiation Studies in Cardiovascular Contexts

Smooth muscle cell proliferation contributes to vascular structural changes in cardiovascular disease. uzh.ch Research indicates that felodipine can inhibit human smooth muscle cell growth. uzh.ch The renin-angiotensin-aldosterone system (RAAS) can promote proliferation in the cardiovascular context. elsevier.es

Neuronal Cell Models and Autophagy Induction Research

Recent studies have investigated the neuroprotective effects of felodipine, particularly its role in promoting autophagy and reducing neurotoxic protein aggregates in models of neurodegenerative diseases. Felodipine has been shown to induce autophagy in neuronal cells, a process crucial for clearing misfolded proteins associated with neurodegeneration. scienceofparkinsons.comukdri.ac.ukbmj.combmj.comox.ac.uknih.gov In vitro studies using induced neurons derived from Huntington's disease patients have tested the efficacy of felodipine in upregulating autophagy. bmj.com These studies showed that felodipine treatment increased autophagic vesicles in cells. scienceofparkinsons.com

In Vivo Animal Model Investigations

In vivo studies using animal models have further explored the effects of felodipine, particularly its hemodynamic effects in hypertensive models and its potential in neurodegenerative conditions.

Hemodynamic Effects in Hypertensive Animal Models

Studies in animals have demonstrated that intravenous administration of felodipine induces an acute fall in total peripheral resistance and blood pressure, accompanied by acute reflex tachycardia and an increase in cardiac output. nih.gov During chronic treatment in animals, the reflex tachycardia is abolished while resistance and blood pressure remain reduced. nih.gov Felodipine selectively dilates arterioles and has no impact on venous vessels in in vitro studies. nih.gov This preferential dilatation of arterioles helps in reducing afterload without significantly affecting preload. patsnap.com In spontaneously hypertensive rats (SHR), felodipine reduced total peripheral resistance approximately 15% at rest and during exercise without significant changes in cardiac index, heart rate, and stroke volume during chronic treatment. nih.gov In deoxycorticosterone acetate (B1210297) (DOCA) salt-induced hypertensive rat models, felodipine showed antihypertensive activity with a marked decrease in systolic blood pressure. oup.com In a study in rats with aldosterone-high salt hypertension, a high dose of felodipine induced only a slight non-significant reduction of blood pressure but showed protective effects on the myocardium and kidney. scielo.br

Table 1: Summary of Hemodynamic Effects of Felodipine in Animal Models

Animal ModelAcute EffectsChronic EffectsSource
Various animal models (intravenous administration)Fall in total peripheral resistance and blood pressure, reflex tachycardia, increased cardiac output.Reduced resistance and blood pressure, abolished reflex tachycardia. nih.gov
Spontaneously Hypertensive Rats (SHR)Not specified in chronic context.Reduced total peripheral resistance (approx. 15%) at rest and during exercise; no significant changes in cardiac index, heart rate, stroke volume. nih.gov
DOCA-salt hypertensive ratsNot specified.Marked decrease in systolic blood pressure. oup.com
Aldosterone-high salt hypertensive ratsNot specified.Slight non-significant reduction in blood pressure; protective effects on myocardium and kidney. scielo.br

In addition to its effects on vascular smooth muscle, felodipine has been shown to clear mutant α-synuclein in mouse brains at plasma concentrations similar to those seen in humans taking the drug. ox.ac.uknih.gov This was associated with neuroprotection in mice. ox.ac.uk Studies in genetically modified mice with Huntington's and Parkinson's disease mutations and in zebrafish dementia models showed that felodipine was effective at reducing the build-up of protein aggregates. ukdri.ac.ukcam.ac.uk

Table 2: Effects of Felodipine on Protein Aggregates in Animal Models

Animal ModelObserved EffectSource
Mouse models of Huntington's diseaseSignificant reduction of huntingtin aggregates.
Mouse models of Parkinson's disease (A53T α-synuclein mutation)Decreased levels of insoluble α-synuclein. Effective at reducing aggregate build-up. ukdri.ac.ukcam.ac.uk ukdri.ac.ukcam.ac.uk
Zebrafish dementia modelEffective at reducing aggregate build-up. ukdri.ac.ukcam.ac.uk
mRFP-GFP-LC3 transgenic mouse brains (autophagy indicator)Increased numbers of autophagosomes and autolysosomes. nih.gov
Tau-overexpressing AD mice (P301S transgenic mice)Attenuates tau hyperphosphorylation. nih.gov

Studies on Organ Remodeling and Hypertrophy Prevention

Research into the effects of felodipine on organ remodeling and hypertrophy, particularly in the cardiovascular system, has been conducted. Extended-release formulations of felodipine have been investigated for their impact on conditions like left ventricular hypertrophy. In a clinical trial involving hypertensive patients, extended-release felodipine demonstrated a reduction in the incidence of left ventricular hypertrophy compared to a placebo group. ijclinmedcasereports.com Specifically, the incidence of left ventricular hypertrophy was 7% in the group treated with extended-release felodipine, compared to 24% in the placebo group (P < 0.04). ijclinmedcasereports.com These findings suggest that felodipine can positively influence cardiovascular structure and function, which are closely related to blood pressure control. ijclinmedcasereports.com Myocardial hypertrophy is recognized as a factor that may contribute to ischemic heart disease. gla.ac.uk While these studies often refer to racemic felodipine, the known greater potency of (S)-(-)-Felodipine in vascular activity scirp.org suggests that this enantiomer is likely a primary contributor to such observed effects on cardiac remodeling associated with hypertension. Renal hypertrophy has also been mentioned in the context of chronic kidney disease, a condition where calcium channel blockers might have a role, although specific studies on this compound's direct effect on renal hypertrophy were not detailed in the available literature. researchgate.net

Neurodegenerative Disease Models and Biomarker Analysis

Recent studies have explored the potential neuroprotective effects of felodipine, extending beyond its traditional cardiovascular applications, with a focus on its activity in models of neurodegenerative diseases. Felodipine has been shown to cross the blood-brain barrier effectively, which is a crucial property for a compound targeting the central nervous system. Investigations have indicated that felodipine can induce autophagy in neuronal cells. Autophagy is a cellular process vital for clearing misfolded proteins and damaged organelles, and its dysfunction is implicated in the pathogenesis of various neurodegenerative disorders.

In preclinical models of Parkinson's disease, felodipine treatment has been associated with decreased levels of insoluble α-synuclein in the cerebral cortex and brain stem, suggesting a potential to mitigate the pathology observed in these models. Furthermore, in mouse models of Huntington's disease, administration of felodipine resulted in a significant reduction of huntingtin aggregates. These findings indicate potential therapeutic benefits in conditions characterized by the accumulation of neurotoxic protein aggregates.

Translational research efforts include a phase II clinical trial (FELL-HD) evaluating the safety and tolerability of felodipine in patients with early Huntington's disease. Preliminary results from this trial suggest that felodipine may induce autophagy in neurons and potentially lead to improvements in cognitive functions, further supporting its potential in neurodegeneration. The study of enantiomers, such as this compound, is particularly relevant in neurodegenerative disease research, as highlighted by studies on the stereoselective metabolism and effects of other drugs used in this field, such as donepezil (B133215) in Alzheimer's disease. researchgate.net this compound has been specifically mentioned in the context of research into both Alzheimer's disease and Parkinson's disease. medchemexpress.com

Advanced Analytical and Bioanalytical Methodologies for S Felodipine

Chiral Separation Techniques for Enantiomer Quantification

Chiral separation is essential to distinguish and quantify the individual enantiomers of felodipine (B1672334). This is typically achieved using chromatographic methods that employ chiral stationary phases.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC utilizing chiral stationary phases (CSPs) is a widely used technique for the enantioseparation of felodipine. CSPs are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. Studies have demonstrated the effectiveness of cellulose (B213188) tris(4-methyl benzoate) stationary phases, such as Chiralcel OJ-R and Chiralcel OJ-H, for the enantioseparation of felodipine. researchgate.net The mobile phase composition and column temperature can influence the retention and separation of the enantiomers. researchgate.net For instance, using n-hexane/2-propanol (90:10, v/v) as the mobile phase on these columns has been shown to achieve enantioseparation. researchgate.net The enantiomeric excess (ee%) of felodipine can be determined using enantioselective columns like LichrocART 250-4 chiraDex. wur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Analysis

GC-MS has also been employed for the determination of felodipine enantiomers. This technique often requires derivatization of the enantiomers to make them volatile and thermally stable for GC analysis. GC-MS, coupled with electron-capture detection, has been used for the determination of felodipine and its metabolites in plasma. innovareacademics.in

Other Chromatographic and Electrophoretic Approaches

Beyond traditional HPLC and GC-MS, other chromatographic and electrophoretic methods can potentially be applied for the analysis of (S)-(-)-Felodipine. While specific details on the application of every possible technique to this compound were not extensively detailed in the search results, general reviews on chiral analysis of pharmaceuticals in biological fluids mention the use of liquid separation techniques coupled with mass spectrometry and capillary electrophoresis-mass spectrometry. researchgate.net These techniques offer alternative or complementary approaches for achieving chiral separation and sensitive detection.

Quantification in Biological Matrices (Serum, Plasma, CSF, Tissues)

Quantifying this compound in biological matrices like serum, plasma, cerebrospinal fluid (CSF), and tissues is critical for pharmacokinetic and bioequivalence studies. Due to the low concentrations often encountered and the complexity of these matrices, sensitive and specific methods are required.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation)

Effective sample preparation is a crucial step in the analysis of this compound in biological matrices to isolate the analyte from interfering endogenous compounds and concentrate it. Several techniques have been utilized. Liquid-liquid extraction (LLE) is a common method, with solvents such as toluene (B28343) or methyl t-butyl ether being employed for the extraction of felodipine from plasma. researchgate.netresearchgate.net Another LLE procedure used a mixture of diethyl ether/hexane (80/20, v/v) to extract felodipine from human plasma. researchgate.net Protein precipitation, often followed by solvent evaporation, is another approach used to remove proteins from the sample matrix. researchgate.net Solid-phase extraction (SPE) is also utilized, sometimes online with LC-MS/MS, to clean up and concentrate the analyte from plasma samples. researchgate.net Studies have compared different sample preparation methods, indicating that LLE can show less electrospray ionization response suppression compared to protein precipitation. researchgate.net

Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of felodipine, including its enantiomers, in biological matrices due to its high sensitivity and specificity. researchgate.netresearchgate.net LC-MS/MS allows for the selective detection and quantification of the analyte even at low concentrations, minimizing interference from the complex biological matrix. researchgate.net Methods have been developed and validated for the quantification of felodipine in human plasma using LC-MS/MS. researchgate.netresearchgate.net These methods often involve a chromatographic separation step (e.g., using a C18 column) followed by detection using multiple reaction monitoring (MRM) in the mass spectrometer. researchgate.netresearchgate.net For example, one LC-MS/MS method for felodipine detection in human and dog plasma used a C8 column and monitored the transition from the protonated precursor ion ([M + H]+) at m/z 384 to a product ion at m/z 338. researchgate.net Internal standards, such as nifedipine (B1678770) or amlodipine, are commonly used in LC-MS/MS methods to improve accuracy and precision. researchgate.netresearchgate.net LC-MS/MS methods have demonstrated sufficient sensitivity with low limits of quantification (LOQ) for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Spectroscopic Techniques for Structural and Binding Analysis

Spectroscopic methods offer powerful tools for investigating the structural properties of this compound and its interactions with biological targets. These techniques provide insights into binding mechanisms and conformational changes upon ligand binding.

Fluorescence Spectroscopy for Receptor Binding Studies

Felodipine is known to exhibit fluorescent activity, a property that can be leveraged in receptor binding studies nih.govdrugbank.com. Fluorescence spectroscopy is a sensitive technique used to probe the interaction between a fluorescent molecule and its binding partner, often a receptor or protein. Changes in fluorescence intensity, wavelength, or polarization upon binding can provide information about the binding affinity, the number of binding sites, and conformational changes in the receptor or ligand.

Studies have utilized felodipine's fluorescence to investigate its interaction with the dihydropyridine (B1217469) receptor (DHPR), a key target for calcium channel blockers nih.gov. The fluorescence of felodipine has been shown to be sensitive to conformational changes within the DHPR. For instance, the presence of diltiazem, which binds to a distinct site on the DHPR, altered the binding characteristics of felodipine as observed through changes in its fluorescence, affecting parameters such as the dissociation constant (Kd) and the Hill coefficient nih.gov. This indicates that fluorescence spectroscopy can monitor allosteric modulation of the receptor.

Furthermore, in skeletal muscle membranes containing intact junctions between transversal tubules (TT) and sarcoplasmic reticulum (SR), ryanodine (B192298), a specific ligand for the ryanodine receptor calcium release channel (RyRC), also induced changes in felodipine fluorescence nih.gov. These fluorescence changes were abolished by treatments that solubilized the RyRC, suggesting that coupled conformational changes between the DHPR and the RyRC in skeletal muscle can be monitored using felodipine fluorescence nih.gov.

Fluorescence methods have also been developed for the quantitative determination of felodipine. One such method involving a complex with tetracyanoethylene (B109619) demonstrated a good linear relationship between relative fluorescence intensity and felodipine concentration e3s-conferences.org. The regression equation was found to be y = 5.9983x + 229.24 with a correlation coefficient (R²) of 0.9972 over a linear range of 5.0 × 10⁻⁵ to 5.0 × 10⁻³ mol/L e3s-conferences.org. Precision experiments for this method showed a relative standard deviation (RSD) below 5.00%, indicating good reproducibility .

Fluorescence quenching studies have also been employed to investigate the interaction of felodipine with proteins like bovine serum albumin (BSA) researchgate.net. By analyzing the fluorescence quenching of BSA in the presence of varying concentrations of felodipine, researchers can determine binding constants, the number of binding sites, and the nature of the interaction forces (e.g., hydrophobic interaction) researchgate.net. Synchronous fluorescence spectroscopy can further reveal changes in the conformation of the protein upon binding with felodipine researchgate.net.

Surface-Enhanced Raman Spectroscopy (SERS) for Protein-Ligand Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopic technique that provides highly sensitive and specific information about molecular structure and interactions, particularly when molecules are adsorbed onto plasmonic nanostructures. SERS has emerged as a valuable tool for studying protein-ligand interactions, offering insights into binding sites and mechanisms.

SERS has been successfully applied to study the interaction between felodipine and therapeutically important proteins, such as the oncogenic Aurora A kinase acs.orgnih.govnih.govpnas.orgdntb.gov.ua. By examining the SERS spectra of the protein in the presence of felodipine, researchers can identify changes in vibrational modes that correspond to specific functional groups involved in the binding interaction.

In studies involving felodipine and human Aurora A kinase, SERS, combined with techniques like molecular docking and molecular dynamics simulations, helped to pinpoint the binding sites of felodipine on the protein acs.orgnih.govnih.govpnas.org. These studies indicated that felodipine binds to Aurora A kinase, potentially via hydrogen bonding interactions with residues like Tyr-212 nih.govnih.govpnas.org. SERS was able to detect changes in protein spectral bands, such as a shift in the amide I band, upon binding with felodipine nih.gov. This surface-binding mode was suggested to occur in hydrophobic pockets within the kinase nih.govpnas.org.

The application of SERS in these studies demonstrated its capability to identify specific interactions between small molecules like felodipine and target proteins acs.orgnih.govnih.govpnas.org. It can also aid in differentiating between competitive and noncompetitive inhibition mechanisms, highlighting its potential as a complementary technique in drug discovery and in understanding the molecular basis of protein-ligand binding acs.orgnih.govnih.govpnas.org.

Method Validation and Quality Assurance in Enantiomeric Analysis

The accurate and reliable analysis of this compound, particularly in the presence of its enantiomer (R)-(+)-Felodipine, requires robust and validated analytical methods. Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing data that are accurate, precise, specific, and reliable. Quality assurance encompasses the systematic activities necessary to ensure that the entire analytical process is performed correctly and the results are trustworthy.

Validation of analytical methods for felodipine enantiomers typically follows guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH) farmaciajournal.comasiapharmaceutics.infomdpi.com. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the other enantiomer, impurities, degradants, and matrix components researchgate.net. Chiral chromatographic methods, such as chiral HPLC or GC-MS, are essential for achieving enantiomeric separation and demonstrating specificity for this compound manipal.edu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range farmaciajournal.comasiapharmaceutics.infomdpi.comresearchgate.net. Linearity is typically evaluated by analyzing a series of solutions at different concentrations and determining the correlation coefficient and regression equation of the calibration curve farmaciajournal.comasiapharmaceutics.infomdpi.comresearchgate.net. For felodipine analysis, linear ranges have been established for various methods, with reported correlation coefficients often exceeding 0.999 farmaciajournal.commdpi.comresearchgate.netajpaonline.com.

Method TypeConcentration RangeCorrelation Coefficient (R²)Reference
Second Derivative UV1.9468 - 19.468 mg/L0.99975 farmaciajournal.com
UV Spectrophotometry5 - 50 µg/mL0.9948 actascientific.com
RP-HPLC0.1 – 350 μg/mL0.9997 researchgate.net
RP-HPLC (Stability Indicating)0.1–150 μg/mLNot specified asiapharmaceutics.info
UPLC32–260 µg/mL (for Felodipine)0.9996 mdpi.com
Fluorescence Method5.0 × 10⁻⁵ – 5.0 × 10⁻³ mol/L0.9972 e3s-conferences.org

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found farmaciajournal.comasiapharmaceutics.infomdpi.com. Accuracy is often assessed by analyzing samples of known concentration (e.g., spiked samples) and calculating the percentage recovery farmaciajournal.comasiapharmaceutics.infomdpi.com. Reported recovery rates for felodipine analysis are typically close to 100% mdpi.comajpaonline.com.

Method TypeRecovery (%) at different levelsReference
RP-HPLC98.13% (50%), 99.56% (100%), 98.52% (150%) ajpaonline.com
UPLCWithin 100 ± 3% mdpi.com

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions farmaciajournal.comasiapharmaceutics.infomdpi.comresearchgate.net. Precision includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) farmaciajournal.comasiapharmaceutics.infomdpi.com. It is usually expressed as relative standard deviation (RSD) farmaciajournal.comasiapharmaceutics.infomdpi.comresearchgate.netajpaonline.com. Low RSD values indicate high precision.

Method Type% RSD (Precision)Reference
Second Derivative UV0.736% farmaciajournal.com
RP-HPLC0.3% ajpaonline.com
RP-HPLC (Stability Indicating)< 2.0% asiapharmaceutics.info
UPLC< 2.0% mdpi.com
UV Spectrophotometry0.75% (Robustness) actascientific.com
RP-HPLC (Stability Indicating)0.123-0.6% (Linearity range) researchgate.net
Fluorescence Method< 5.00%

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified asiapharmaceutics.inforesearchgate.netmanipal.eduajpaonline.com.

Quantification Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision asiapharmaceutics.inforesearchgate.netmanipal.eduajpaonline.com.

Method TypeLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC0.561.71 ajpaonline.com
RP-HPLC (Stability Indicating)0.02790.0852 asiapharmaceutics.info
Various Analytical TechniquesDiscussed for each methodDiscussed for each method manipal.eduresearchgate.net

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters asiapharmaceutics.infoactascientific.com.

Method validation ensures that the analytical procedures consistently yield reliable results for the enantiomeric analysis of this compound. Quality assurance practices, including proper sample handling, instrument calibration, and use of reference standards, are essential to maintain the integrity and reliability of the analytical data throughout the lifecycle of the method.

Formulation Science and Drug Delivery Systems Research for Enhanced S Felodipine Bioavailability

Strategies for Enhancing Aqueous Dispersibility and Permeation

Strategies to enhance the aqueous dispersibility and permeation of poorly soluble drugs like felodipine (B1672334) often involve reducing particle size or incorporating the drug into lipid-based or colloidal carrier systems.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactant, co-surfactant, and drug that form fine oil-in-water microemulsions upon dilution with aqueous media under gentle agitation. This spontaneous emulsification leads to a large surface area for drug absorption, potentially enhancing bioavailability. researchgate.netijpsr.comtandfonline.com

Studies have explored the use of SMEDDS to improve felodipine's oral bioavailability. For example, a study developed novel solid self-microemulsifying tablets containing felodipine dissolved in an optimized liquid SMEDDS composed of Miglyol® 812, Cremophor® RH 40, Tween 80, and Transcutol® P. researchgate.nettandfonline.comnih.gov The liquid SMEDDS was solidified using porous silicon dioxide and crospovidone. researchgate.nettandfonline.comnih.gov The resulting solid SMEDDS tablets showed a droplet size similar to the liquid SMEDDS upon reconstitution (68.4 ± 14.0 nm for tablets vs. 64.4 ± 12.0 nm for liquid SMEDDS). researchgate.nettandfonline.comnih.gov Dissolution studies demonstrated significantly higher drug release from both liquid and solid SMEDDS formulations compared to commercial tablets, with approximately 85% drug release within 10 minutes under sink conditions. researchgate.nettandfonline.comnih.gov Pharmacokinetic studies in beagle dogs showed that the area under the curve (AUC) for felodipine from the SMEDDS tablets was about 2-fold greater than that of conventional tablets, indicating enhanced oral bioavailability. researchgate.nettandfonline.com

Another study developed liquid SMEDDS of felodipine using Capmul MCM as the oil phase, Tween 80 as the surfactant, and PEG 400 as the co-surfactant. ijpsr.com The optimized formulation (F16) had a droplet size of 13.66 nm and showed significantly higher drug permeation in ex vivo studies compared to a drug suspension. ijpsr.com The effective permeability coefficient (Peff) for the SMEDDS formulation was 16.3 ± 0.86 × 10-3 ml/min/cm2, compared to 7.5 ± 0.87 × 10-3 ml/min/cm2 for the drug suspension. ijpsr.com

These findings suggest that SMEDDS formulations are a promising strategy to improve the solubility and oral bioavailability of felodipine.

Nanoemulsions and Nanosuspensions

Nanoemulsions and nanosuspensions represent other nanotechnology-based approaches to enhance the oral bioavailability of poorly water-soluble drugs. Nanoemulsions are thermodynamically stable isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant, with droplet sizes typically ranging from 20 to 200 nm. uobaghdad.edu.iqresearchgate.net Nanosuspensions are sub-micron colloidal dispersions of drug particles stabilized by surfactants or polymers. researchgate.netrjptonline.org Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution rates and potentially enhanced absorption. researchgate.netrjptonline.org

Research has explored the formulation of felodipine as nanoemulsions and nanosuspensions. One study formulated felodipine as a nanoemulsion using oleic acid as the oil phase, Tween 80 and Tween 60 as surfactants, and ethanol (B145695) as a co-surfactant. uobaghdad.edu.iq An optimized nanoemulsion formulation (F3) exhibited a particle size of 17.01 nm, a low polydispersity index (0.392), and a zeta potential of -22.34 mV. uobaghdad.edu.iq This formulation showed complete drug release within 45 minutes, with a significantly higher dissolution rate compared to pure drug powder. uobaghdad.edu.iq

Nanosuspensions of felodipine have also been investigated. A study reported increased solubility and oral bioavailability of felodipine in the form of a physically stable nanosuspension. researchgate.netnih.gov Another study aimed to improve the dissolution rate of felodipine by formulating a nanosuspension using a combination of high-speed homogenization and media milling techniques, with stabilizers like Poloxamer 401, HPMC K15M, and Tween 80. researchgate.net The optimized nanosuspension achieved a particle size of 201 nm and showed a nearly 9-fold increase in saturation solubility. researchgate.net In vitro drug release studies demonstrated that more than 90% of the drug was released within 30 minutes from tablets prepared using the nanosuspension. researchgate.net

These studies indicate that both nanoemulsions and nanosuspensions are effective strategies for improving the dissolution and potentially the bioavailability of felodipine.

Sustained and Modified Release Formulations

Beyond enhancing solubility and initial absorption, research also focuses on developing sustained and modified release formulations of felodipine to maintain therapeutic levels over an extended period and potentially reduce dosing frequency.

Polymeric Matrix Systems and Biodegradable Polymers

Polymeric matrix systems are commonly used in sustained and modified release formulations. In these systems, the drug is dispersed within a polymer matrix, and its release is controlled by diffusion through or erosion of the polymer. ijrpns.comkinampark.com Biodegradable polymers are particularly attractive as they can be designed to degrade in the body over time, eliminating the need for removal of the matrix. ijrpns.comkinampark.com

Various biodegradable polymers have been investigated for formulating sustained-release felodipine tablets. Hydroxypropyl methylcellulose (B11928114) (HPMC) is a widely used polymer in matrix tablets due to its gelling properties, which control drug release. ijrpns.commdpi.com Studies have shown that combinations of different viscosity grades of HPMC, such as Methocel E15LV and HPMC K100LV, can be successfully employed to formulate sustained-release matrix tablets of felodipine. ijrpns.com The type and proportion of the HPMC matrix significantly influence the dissolution rate of felodipine. mdpi.com For instance, tablets containing 30% HPMC K100 showed 77.50% felodipine dissolution in 12 hours in 1% LSNa medium, while formulations with different HPMC types and proportions exhibited varied release profiles. mdpi.com

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have also been explored in the context of felodipine delivery, particularly in nanoparticle formulations designed for sustained release. nih.govuniv-ovidius.ro

Mathematical Modeling of Release Kinetics

Mathematical modeling is a crucial tool in the development of sustained and modified release formulations. It helps in understanding the mechanisms of drug release and predicting the release profile based on formulation parameters. mdpi.comnih.gov Various kinetic models are used to describe the release of drugs from polymeric matrices, including zero-order, first-order, Higuchi, Korsmeyer-Peppas, and Hixson-Crowell models. univ-ovidius.romdpi.com

Studies on felodipine release from sustained-release formulations have utilized these models to analyze the release kinetics. For example, in the development of prolonged-release coated granules of felodipine, the release kinetics were assessed using different mathematical models. nih.govnih.gov The release profiles of optimized formulations were found to best fit the Higuchi and Peppas kinetic models. nih.govnih.gov Correlation with the Higuchi model suggests that the drug release is proportional to the square root of time, indicating a diffusion-controlled mechanism through the polymeric coating. nih.gov The Korsmeyer-Peppas model is often used to describe drug release from polymeric systems when the release mechanism is not well known or involves a combination of diffusion and polymer erosion. univ-ovidius.romdpi.com The release of felodipine from PLGA nanoparticles has also been reported to be diffusion-controlled, with the release mechanism fitting the Korsmeyer-Peppas model with an 'n' value less than 0.5. univ-ovidius.ro

These mathematical models provide valuable insights into the factors governing felodipine release from different sustained and modified release formulations, aiding in the design and optimization of such systems.

Preformulation Studies for Optimal Formulation Design

Preformulation studies are a critical initial step in the development of any pharmaceutical dosage form. ijrpns.commdpi.comijprt.orgresearchgate.net These studies involve the characterization of the drug's physical, chemical, and mechanical properties to provide a rational basis for formulation design and to identify potential issues that may arise during manufacturing and storage. ijrpns.commdpi.comijprt.orgresearchgate.net

For felodipine, preformulation studies typically include the assessment of its physicochemical properties such as solubility, melting point, crystallinity, and compatibility with various excipients. mdpi.comijprt.orgresearchgate.net Given its poor aqueous solubility, solubility studies in different media and the evaluation of methods to enhance solubility are particularly important. uobaghdad.edu.iqijprt.org Compatibility studies with commonly used pharmaceutical excipients are essential to ensure the stability of the drug within the formulation and to avoid any undesirable interactions. uobaghdad.edu.iqijrpns.comijprt.org Studies have found felodipine to be compatible with various excipients used in tablet formulations. ijrpns.com Characterization of different physical forms of felodipine, such as microcrystalline and macrocrystalline forms, using techniques like Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and optical microscopy, can provide valuable information for selecting the appropriate form for formulation. mdpi.comresearchgate.net These preformulation insights guide the selection of excipients, the choice of formulation technology, and the definition of process parameters to ensure the quality and performance of the final dosage form, including strategies for enhanced bioavailability and modified release. mdpi.comresearchgate.net

Conclusion and Future Directions in S Felodipine Research

Current Understanding of Enantioselective Actions and Pharmacokinetics

Current research highlights significant enantioselective differences in the actions and pharmacokinetics of felodipine (B1672334). The (S)-(-) enantiomer has been shown to be considerably more potent than the (R)-(+) enantiomer in inhibiting coronary vasoconstriction and lowering blood pressure in in vivo studies with spontaneously hypertensive rats. scirp.orggoogle.com Specifically, (S)-(-)-Felodipine was found to be approximately 3 times more potent in lowering blood pressure in spontaneously hypertensive rats and 13 times more potent in inhibiting coronary vasoconstriction in guinea pig hearts compared to the (R)-(+) isomer. scirp.orggoogle.com This disparity in potency underscores the importance of studying the individual enantiomers rather than solely the racemic mixture.

Pharmacokinetic studies in humans have revealed stereoselective differences in the disposition of felodipine enantiomers. The area under the curve (AUC) of the (S)-enantiomer has been observed to be higher than that of its antipode after oral administration. nih.gov For instance, the AUC of the active (S)-enantiomer was, on average, 139% higher than that of the (R)-enantiomer in healthy subjects. nih.gov This difference is attributed, at least in part, to stereoselective metabolism. google.comnih.gov In human liver microsomes, the (R)-enantiomer is metabolized more readily than the (S)-enantiomer, suggesting that the bioavailability of this compound in vivo might be higher than that of the (R)-(+) enantiomer. nih.gov The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pharmacologically inactive pyridine (B92270) metabolite, a process catalyzed by cytochrome P-450, particularly CYP3A4. nih.govwikipedia.orgmdpi.com This metabolic step exhibits stereoselectivity, contributing to the observed pharmacokinetic differences between the enantiomers. google.comnih.gov

Despite the observed differences in AUC and clearance, the elimination half-lives of the two enantiomers have been reported as comparable. google.comnih.gov

Here is a summary of some key pharmacokinetic findings:

ParameterThis compound (Human)(R)-(+)-Felodipine (Human)NotesSource
Relative Oral AUC~139% Higher-Compared to (R)-enantiomer nih.gov
Relative ClearanceLower~2.4-fold HigherCompared to (S)-enantiomer google.com
Relative Maximum Plasma Conc.~2.1-fold Higher-Compared to (R)-enantiomer google.com
Terminal Half-lifeComparableComparableNo significant difference observed google.comnih.gov
Metabolism in Human Liver MicrosomesMetabolized less readilyMetabolized more readilyAffects intrinsic clearance nih.gov

Note: Data compiled from cited research findings. Specific numerical values may vary depending on study design and population.

Unexplored Therapeutic Potentials and Novel Indications

While racemic felodipine is established for the treatment of hypertension and stable angina pectoris, the enhanced potency of the (S)-(-) enantiomer suggests potential for exploring novel therapeutic applications or improving existing ones. nih.govrpcardio.online The increased understanding of the specific interactions of this compound with calcium channels and potentially other targets could unveil therapeutic benefits beyond its current indications.

Given its primary action on vascular smooth muscle L-type calcium channels, future research could investigate the potential of this compound in conditions where selective vasodilation or modulation of calcium influx in specific tissues could be beneficial. scirp.org The patent literature mentions potential uses of the (S)-(-) isomer for conditions related to calcium channel antagonist activity, such as cerebral ischemia, cerebral disorders, arrhythmias, cardiac hypertrophy, coronary vasospasm, myocardial infarction, renal impairment, and acute renal failure. google.com These areas represent potential avenues for future exploration, focusing specifically on the efficacy and safety profile of the isolated (S)-enantiomer. google.com

Research into the stereoselective binding to receptors and enzymes could also uncover new therapeutic targets or refine the understanding of its mechanism of action in specific disease states. nih.gov

Challenges and Opportunities in Stereoselective Drug Development

Developing and bringing a single-enantiomer drug like this compound to market presents both challenges and opportunities. A primary challenge lies in the efficient and cost-effective synthesis or isolation of the pure enantiomer on a large scale. The enantioselective conversion of racemic felodipine to this compound using biocatalytic methods, such as with microbial cultures or enzymes, has shown promise in achieving high enantiomeric purity. scirp.orgresearchgate.net For instance, studies using Aspergillus niger and Lipase AP6 enzyme have demonstrated the potential for enantioselective resolution of racemic felodipine, with immobilized biocatalysts showing enhanced enantioselectivity and resulting in high enantiomeric excess of the (S)-(-) isomer. scirp.orgresearchgate.net

Another opportunity lies in the potential for an improved therapeutic index compared to the racemate. google.com By isolating the more active and potentially less adverse enantiomer, it may be possible to achieve desired therapeutic effects with lower doses, potentially leading to a reduction in dose-related side effects associated with the racemic mixture. google.com

Advanced Methodological Approaches for Comprehensive Characterization

Comprehensive characterization of this compound requires advanced analytical and biological methodologies. Chiral analytical methods are crucial for accurately determining the concentration of the individual enantiomers in biological samples and monitoring enantiomeric purity during synthesis and formulation. nih.govresearchgate.net Techniques such as chiral high-performance liquid chromatography (HPLC) coupled with sensitive detection methods like mass spectrometry (MS) are essential for pharmacokinetic studies. researchgate.net A validated chiral normal-phase liquid chromatography method with electrospray ionization mass spectrometry has been developed for the enantioselective determination of felodipine in human plasma, demonstrating adequate sensitivity and precision for pharmacokinetic studies. researchgate.net

Further advanced techniques are necessary for a complete understanding of this compound's properties. Solid-state characterization methods, including Fourier Transform Infrared Spectroscopy, Raman spectroscopy, and X-ray Diffraction, can provide insights into the physical form and stability of the pure enantiomer. nih.gov Techniques for studying drug-protein binding and interactions with specific transporters are also vital for understanding its distribution and potential for drug interactions. nih.gov In vitro studies using liver microsomes and recombinant enzymes are valuable for detailed investigation of stereoselective metabolism and identifying the specific cytochrome P450 isoforms involved. nih.gov

Future research should leverage these advanced methodologies to conduct detailed comparative studies between this compound and the racemate, providing a robust scientific basis for its potential development as a single-enantiomer drug.

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-(-)-Felodipine in experimental samples?

Fluorescence spectroscopy is a robust method for determining felodipine content. A linear regression model (ΔF = 5.9983C + 229.24, R² = 0.9972) with a linear range of 5.0 × 10⁻⁵ to 5.0 × 10⁻³ mol/L has been validated for precision (RSD <5%) and accuracy, showing no systematic errors compared to pharmacopoeial methods . Researchers should optimize excitation/emission wavelengths and validate parameters (linearity, precision, recovery) using standard curves and spiked samples.

Q. How do physicochemical properties (e.g., log P, solubility) influence this compound’s experimental design?

Felodipine’s high lipophilicity (log P = 5.58) and pH-independent solubility necessitate solvent systems like ethanol or surfactants for in vitro dissolution studies. Its neutral charge across physiological pH (1.2–7.4) simplifies solubility modeling but requires bile salt incorporation in biorelevant media to mimic intestinal absorption . Researchers should prioritize experimental solubility data (Table 1 in ) over in silico predictions for pharmacokinetic modeling.

Q. What statistical approaches ensure reliability in felodipine bioequivalence studies?

For crossover trials, use ANOVA with 90% confidence intervals for AUC and Cₘₐₓ comparisons. Full replicate designs (e.g., 4-period studies for 2.5 mg tablets) reduce inter-subject variability. Sample sizes ≥74 subjects are recommended to achieve 80% power, with washout periods ≥7 days to eliminate carryover effects .

Advanced Research Questions

Q. How can conflicting data on this compound enantiomer activity be resolved?

Contradictions in enantioselective activity may arise from chiral column selection (e.g., amylose vs. cellulose derivatives) or CYP3A4-mediated metabolism variations. Use chiral HPLC with polysaccharide-based columns and validate methods using racemic controls. Cross-reference in vitro CYP inhibition assays with clinical pharmacokinetic data to isolate stereospecific effects .

Q. What methodologies address variability in felodipine’s grapefruit juice (GFJ) interaction studies?

GFJ’s furanocoumarins inhibit intestinal CYP3A4, increasing felodipine bioavailability 5-fold. To standardize protocols:

  • Use GFJ from a single batch (to control furanocoumarin content).
  • Employ physiologically based biopharmaceutical models (PBBM) with parameters like bile solubility and pH-dependent dissolution (validated against in vivo data).
  • Monitor Nifedipine as a positive control for CYP3A4 inhibition .

Q. How to validate a PBBM for this compound prolonged-release formulations?

Steps include:

  • Input experimental solubility, log P, and dissolution profiles (deconvoluted from plasma data).
  • Simulate virtual bioequivalence trials (n=76 subjects) with crossover designs.
  • Compare simulated vs. observed Cₘₐₓ and AUC using goodness-of-fit criteria (e.g., fold error ≤2). Adjust precipitation time and diffusion coefficients iteratively to improve model accuracy .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for felodipine enantiomer research?

Apply the PICO framework:

  • P : Healthy volunteers or in vitro hepatic models.
  • I : this compound administration.
  • C : Racemic felodipine or (R)-(+)-enantiomer.
  • O : AUC, Cₘₐₓ, or CYP3A4 inhibition metrics. Use FINER criteria to ensure feasibility and novelty, e.g., exploring understudied enantiomer-drug interactions .

Q. How to design a study resolving discrepancies in felodipine’s plasma protein binding data?

  • Step 1 : Conduct equilibrium dialysis or ultrafiltration under physiological pH (7.4) and temperature (37°C).
  • Step 2 : Compare results across methods using Bland-Altman plots.
  • Step 3 : Validate with LC-MS/MS quantification to minimize matrix effects .

Data Analysis and Reporting

Q. What are best practices for reporting felodipine pharmacokinetic data?

Follow SFP guidelines :

  • Methods : Specify HPLC conditions (column type, mobile phase, detection wavelength).
  • Results : Tabulate AUC, Cₘₐₓ, Tₘₐₓ with SD/CI. Use scatter plots for dissolution-profile correlations.
  • Discussion : Contrast findings with prior GFJ interaction studies, addressing covariates like genetic polymorphisms .

Q. How to structure a manuscript on felodipine’s chiral separation techniques?

  • Introduction : Highlight gaps in enantiomer-specific bioavailability studies.
  • Methods : Detail chiral stationary phases and validation parameters (resolution factor ≥1.5).
  • Supplemental Data : Include NMR/CD spectra for enantiopurity confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.